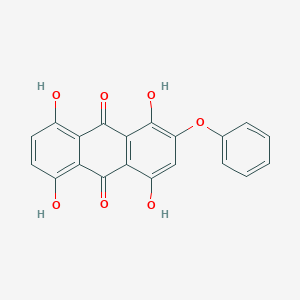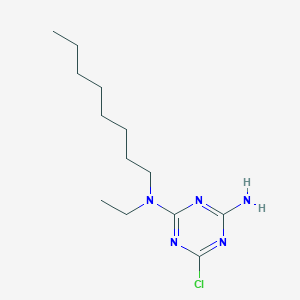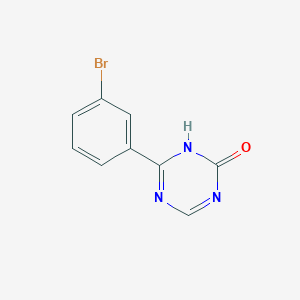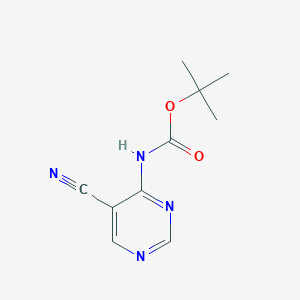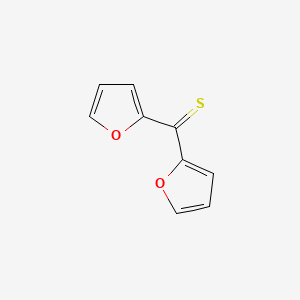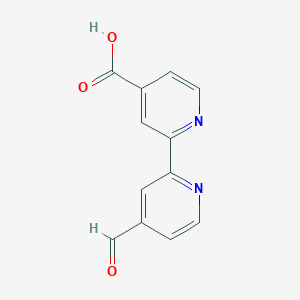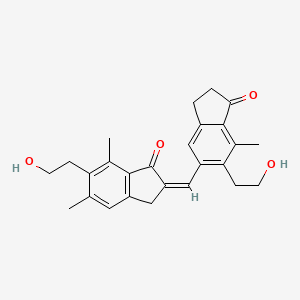
Monachosorin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monachosorin A is a natural compound isolated from the plant Monachosorum henryiThis compound has garnered significant interest due to its potential therapeutic properties, particularly in the field of traditional medicine where it has been used for its anti-inflammatory and analgesic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Monachosorin A typically involves the construction of the sesquiterpene lactone core through various cyclization reactions. One common method is the intramolecular Friedel–Crafts cyclization of arylpropionic acids or 3-chloro-1-(substituted phenyl)propan-1-one. This reaction often requires the use of protic acids such as sulfuric acid, hydrogen fluoride, methanesulfonic acid, or polyphosphoric acid . Additionally, transition-metal-catalyzed reactions, such as those using rhodium, palladium, or ruthenium catalysts, have been employed to achieve high stereoselectivity in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of environmentally friendly catalysts and sustainable reaction conditions is a key focus in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Monachosorin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro and tetrahydro derivatives, and various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex natural products and pharmaceuticals.
Biology: Monachosorin A exhibits significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research has shown its potential in the treatment of inflammatory diseases, pain management, and as an antimicrobial agent.
Industry: this compound is used in the development of new drugs and as a lead compound in drug discovery programs .
Wirkmechanismus
Monachosorin A can be compared with other sesquiterpene lactones, such as:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Exhibits anti-inflammatory and anticancer activities.
Costunolide: Known for its anti-inflammatory and anticancer effects.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
- Artemisinin
- Parthenolide
- Costunolide
Monachosorin A continues to be a subject of extensive research due to its promising therapeutic potential and diverse biological activities. Its unique properties and versatile applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C26H28O4 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(2Z)-6-(2-hydroxyethyl)-2-[[6-(2-hydroxyethyl)-7-methyl-1-oxo-2,3-dihydroinden-5-yl]methylidene]-5,7-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C26H28O4/c1-14-10-19-13-20(26(30)25(19)15(2)21(14)6-8-27)12-18-11-17-4-5-23(29)24(17)16(3)22(18)7-9-28/h10-12,27-28H,4-9,13H2,1-3H3/b20-12- |
InChI-Schlüssel |
LOBSTWNCPNNOKH-NDENLUEZSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)/C(=C\C3=C(C(=C4C(=C3)CCC4=O)C)CCO)/C2 |
Kanonische SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(=CC3=C(C(=C4C(=C3)CCC4=O)C)CCO)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
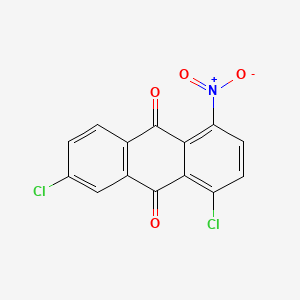

![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)
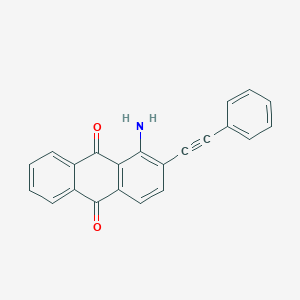
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
